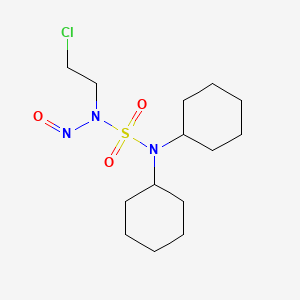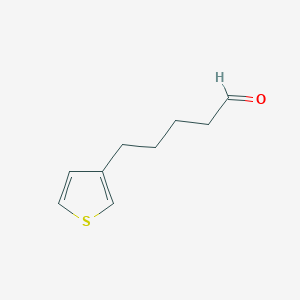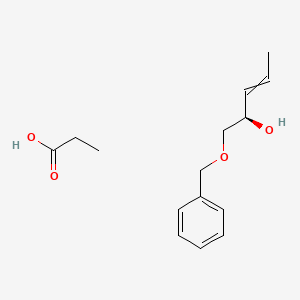
Tetrakis(3-methylphenyl) imidodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3-methylphenyl) imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of an imidodiphosphate core with four 3-methylphenyl groups attached to it, which imparts specific chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylphenyl) imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with 3-methylphenyl groups under controlled conditions. The process includes consecutive chloride substitutions, which lead to the formation of the imidodiphosphate structure . The reaction conditions often require the use of solvents such as acetonitrile and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(3-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The 3-methylphenyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidodiphosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Tetrakis(3-methylphenyl) imidodiphosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tetrakis(3-methylphenyl) imidodiphosphate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation . In biological systems, it may interact with enzymes or other proteins, altering their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-sulfonatophenyl)porphyrin: Known for its use in photodynamic therapy and as a photosensitizer.
Tetrakis(triphenylphosphine)palladium(0): Widely used in catalysis, particularly in cross-coupling reactions.
Uniqueness
Unlike other similar compounds, it offers a combination of catalytic activity and potential biological interactions, making it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
160947-21-7 |
|---|---|
Formule moléculaire |
C28H29NO6P2 |
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
1-[[bis(3-methylphenoxy)phosphorylamino]-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-9-5-13-25(17-21)32-36(30,33-26-14-6-10-22(2)18-26)29-37(31,34-27-15-7-11-23(3)19-27)35-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H,29,30,31) |
Clé InChI |
WBHXTISUFUKBGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(=O)(NP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



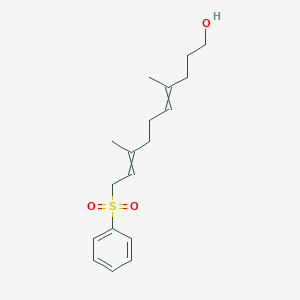

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
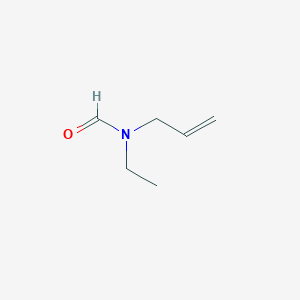
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
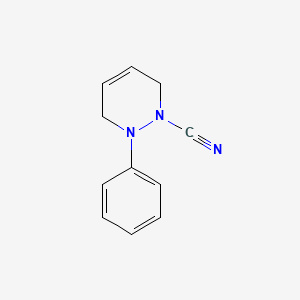
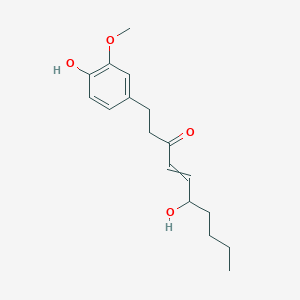

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
